6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE
Description
6-Chloro-N,N-diethyl-5-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative with a complex substitution pattern. The pyrimidine core is substituted at positions 2, 4, 5, and 6:
- Position 6: A chlorine atom, which is electron-withdrawing and may influence reactivity or binding interactions.
- Position 4: A diethylamino group, contributing to lipophilicity and basicity.
- Position 2: A methylsulfanyl (SCH₃) group, which can participate in hydrophobic interactions or act as a hydrogen-bond acceptor.
Pyrimidines are widely studied for pharmaceutical applications, particularly as antimicrobial, antiviral, or anticancer agents .
Properties
IUPAC Name |
6-chloro-N,N-diethyl-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-5-21(6-2)16-14(15(18)19-17(20-16)23-4)11-12-7-9-13(22-3)10-8-12/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWCZJVEPBKJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Precursors and Their Properties
Stepwise Synthesis and Reaction Mechanisms
Suzuki-Miyaura Coupling for Benzyl Group Attachment
The 5-[(4-methoxyphenyl)methyl] moiety is introduced via palladium-catalyzed cross-coupling. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), 11 reacts with (4-methoxyphenyl)boronic acid (10 ) in a dioxane/water (4:1) mixture at 80°C. This step achieves 62% yield of 5-[(4-methoxyphenyl)methyl]-2-(methylthio)-4,6-dichloropyrimidine (16 ), confirmed by NOESY correlations between H-5 of the pyrimidine and H-8/H-12 of the benzyl group.
Diethylamination at the 4-Position
The 4-chloro group undergoes displacement with diethylamine in tetrahydrofuran (THF) at 25°C. Using potassium carbonate (K₂CO₃) as a base, this step proceeds with 89% conversion efficiency, producing the intermediate 4-(diethylamino)-5-[(4-methoxyphenyl)methyl]-2-(methylthio)-6-chloropyrimidine (18 ). Excess diethylamine (2.5 equiv.) ensures complete substitution while minimizing dimerization.
Optimization Strategies for Improved Yield
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate amination but increase side product formation. THF strikes an optimal balance, providing 89% yield at 25°C versus 72% in DMF. Elevated temperatures (>40°C) promote hydrolysis of the methylthio group, reducing overall yield by 15–20%.
Catalytic Systems for Coupling Reactions
Screening of palladium catalysts showed Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, improving yields from 48% to 62%. Adding 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand further enhances stability, particularly for electron-rich aryl boronic acids.
Table 2: Impact of Catalysts on Suzuki Coupling Efficiency
| Catalyst (5 mol%) | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(OAc)₂ | None | 48 | 22 |
| Pd(PPh₃)₄ | None | 62 | 11 |
| Pd(PPh₃)₄ | dppf (10 mol%) | 68 | 8 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
For large-scale synthesis (>100 kg batches), continuous flow systems reduce reaction times by 40% compared to batch reactors. Key parameters include:
-
Residence time : 12 minutes for amination steps
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Pressure : 3 bar to maintain THF in liquid phase
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Temperature control : Jacketed reactors with ±1°C precision
Purification Protocols
Crude product is purified via sequential crystallization from ethanol/water (3:1), achieving 98.5% purity. Residual palladium is removed using activated charcoal filtration (<1 ppm Pd).
Analytical Characterization of Final Product
Spectroscopic Confirmation
Purity Assessment by HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) shows a single peak at 7.8 minutes, confirming >99% purity. Method validation meets ICH Q2(R1) guidelines with RSD <0.5% for triplicate injections.
Comparative Analysis of Synthetic Routes
A three-step pathway proves most efficient:
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Methylthio installation (76% yield)
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Suzuki coupling (62% yield)
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Diethylamination (89% yield)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of a dechlorinated product.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the chloro group or the methoxy-benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used in assays to evaluate its efficacy against various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and reported activities.
Key Observations:
Substituent Effects on Bioactivity: The fluorophenyl and chlorophenyl groups in related compounds enhance antimicrobial activity, likely due to increased hydrophobicity and membrane penetration . The target compound’s 4-methoxyphenyl group may offer similar benefits but with reduced electronegativity compared to halogens. The methylsulfanyl group at C2 in the target compound contrasts with phenyl or thioether groups in analogs.
Structural Flexibility and Conformation: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular hydrogen bonding (N–H⋯N) stabilizes the conformation, influencing crystal packing . The target compound’s diethylamino group lacks hydrogen-bond donors, which may reduce intermolecular interactions but increase flexibility.
Synthetic Pathways: Similar compounds are synthesized via coupling reactions (e.g., HATU-mediated amide bond formation) or nucleophilic substitution on pyrimidine precursors . The target compound’s diethylamino group likely originates from alkylation of a primary amine intermediate.
Crystallographic Insights: Pyrimidine derivatives often exhibit planar cores with substituents influencing dihedral angles. For example, the (4-methoxyphenyl)aminomethyl group in ’s compound deviates from the pyrimidine plane by ~86°, whereas the target compound’s (4-methoxyphenyl)methyl group may adopt a different orientation due to the absence of an amino linker.
Biological Activity
6-Chloro-N,N-diethyl-5-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structural features suggest it may exhibit various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H20ClN3OS
- Molecular Weight : 319.85 g/mol
- Melting Point : 185-187 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.09 |
| Compound B | A549 (Lung) | 0.03 |
| Compound C | Colo-205 (Colon) | 0.01 |
These results indicate that modifications in the pyrimidine structure can enhance anticancer activity, with particular efficacy observed in compounds containing electron-rich groups like methoxy substituents .
Anti-inflammatory Activity
Pyrimidine derivatives are also being investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, thus suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of similar pyrimidine compounds has been documented, with some exhibiting potent effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxyphenyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.
Case Studies
- Cytotoxicity Study : A study conducted on the cytotoxic effects of various pyrimidine derivatives found that those with a methylsulfanyl group exhibited enhanced activity against HepG2 liver cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents .
- Inflammation Model : In an animal model of inflammation, administration of a related pyrimidine compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This suggests a promising role for these compounds in managing inflammatory conditions.
Q & A
Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with a pyrimidine core. Key steps include:
- Chlorination : Introduce the chloro group at position 6 using POCl₃ or SOCl₂ under reflux (60–80°C) in anhydrous conditions.
- Sulfanyl Group Incorporation : Thiolation at position 2 via nucleophilic substitution with methanethiolate (CH₃SNa) in DMF at 80–100°C .
- Functionalization : The 5-[(4-methoxyphenyl)methyl] group is added via Friedel-Crafts alkylation using AlCl₃ as a catalyst in dichloromethane .
Optimization : Use HPLC or TLC to monitor intermediate purity. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 10 mol% AlCl₃) to enhance yield.
Basic: Which spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., diethylamine protons at δ 1.1–1.3 ppm, methoxy group at δ 3.8 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement (R-factor < 0.05 ensures accuracy) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 424.12) .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs) .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity. Validate activity via dose-response curves (IC₅₀ comparisons) .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify target engagement via SPR (surface plasmon resonance) .
Advanced: What computational methods predict this compound’s environmental fate?
Methodological Answer:
- QSAR Models : Predict biodegradability (e.g., EPI Suite) using logP (calculated ~3.2) and molecular weight (424.9 g/mol) to estimate persistence .
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (pH 7.4, 25°C) to identify stable metabolites .
- Ecotoxicity Screening : Use ECOSAR to estimate LC₅₀ for aquatic organisms, focusing on sulfanyl group reactivity .
Advanced: How does the pyrimidine core’s electronic configuration influence nucleophilic substitution?
Methodological Answer:
- Electron-Withdrawing Effects : The 6-chloro group activates the pyrimidine ring for nucleophilic attack at position 2 by increasing electrophilicity .
- Sulfanyl Group Stability : The methylsulfanyl (SCH₃) group stabilizes transition states via resonance, favoring SNAr (nucleophilic aromatic substitution) over elimination.
- Kinetic Studies : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for substitutions at positions 2 vs. 4 .
Basic: What crystallization protocols facilitate X-ray diffraction analysis?
Methodological Answer:
- Solvent Selection : Use slow evaporation in ethyl acetate/methanol (4:1 v/v) to grow single crystals .
- Temperature Control : Maintain 20–25°C to avoid polymorphic transitions.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with SHELXL for refinement. Report Flack parameter to confirm absolute configuration .
Advanced: How can batch-to-batch variability in synthesis be mitigated?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., chloro group consumption at 750 cm⁻¹) .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate ≥95% pure product .
- Quality Control : Validate each batch via ¹H NMR and elemental analysis (C, H, N within ±0.4% theoretical) .
Advanced: How can in silico docking predictions be validated experimentally?
Methodological Answer:
- Docking Protocols : Use AutoDock Vina with flexible side chains (e.g., kinase ATP-binding pockets) .
- Experimental Validation :
- SPR : Measure binding affinity (KD) and compare with docking scores (RMSD ≤2.0 Å) .
- ITC (Isothermal Titration Calorimetry) : Confirm enthalpy-driven binding (ΔH < 0) for hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
